2,4-Diisocyanato-1-methylcyclohexane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

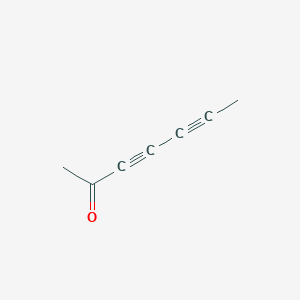

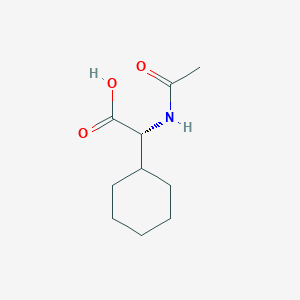

2,4-Diisocyanato-1-methylcyclohexane (HMDI) is an organic compound with the chemical formula C9H12N2O2. It is a colorless liquid that is used in various industrial applications, including the production of polyurethane foams, coatings, and adhesives. HMDI is also used in scientific research as a crosslinking agent and a building block for the synthesis of new materials.

Aplicaciones Científicas De Investigación

2,4-Diisocyanato-1-methylcyclohexane is widely used in scientific research as a crosslinking agent for the synthesis of new materials. It can react with a variety of functional groups, including hydroxyl, carboxyl, and amino groups, to form covalent bonds and create three-dimensional networks. 2,4-Diisocyanato-1-methylcyclohexane-based materials have been used in various applications, including drug delivery, tissue engineering, and sensors. 2,4-Diisocyanato-1-methylcyclohexane can also be used as a building block for the synthesis of polyurethane-based materials with tailored properties.

Mecanismo De Acción

The mechanism of action of 2,4-Diisocyanato-1-methylcyclohexane involves the formation of covalent bonds with functional groups in the target molecules. The isocyanate groups in 2,4-Diisocyanato-1-methylcyclohexane react with nucleophilic groups such as hydroxyl, carboxyl, and amino groups to form urethane or urea linkages. The reaction is typically catalyzed by a base or an acid catalyst. The crosslinking reaction can occur at room temperature or under mild heating conditions.

Efectos Bioquímicos Y Fisiológicos

2,4-Diisocyanato-1-methylcyclohexane is a highly reactive compound that can cause skin and respiratory irritation, as well as sensitization and allergic reactions in some individuals. Therefore, it should be handled with care and proper protective equipment. 2,4-Diisocyanato-1-methylcyclohexane has not been extensively studied for its biochemical and physiological effects, but it is known to react with biological molecules such as proteins and nucleic acids. The toxicity and biocompatibility of 2,4-Diisocyanato-1-methylcyclohexane-based materials depend on the specific application and the chemical structure of the material.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

2,4-Diisocyanato-1-methylcyclohexane has several advantages as a crosslinking agent for lab experiments. It is a versatile and efficient crosslinker that can react with a variety of functional groups. It is also commercially available and relatively inexpensive. However, 2,4-Diisocyanato-1-methylcyclohexane has some limitations as well. It is a highly reactive and toxic compound that requires careful handling and disposal. It can also cause unwanted side reactions or interfere with the biological activity of the target molecules.

Direcciones Futuras

There are several future directions for research on 2,4-Diisocyanato-1-methylcyclohexane and its applications. One direction is to develop new 2,4-Diisocyanato-1-methylcyclohexane-based materials with tailored properties for specific applications, such as drug delivery, tissue engineering, and sensors. Another direction is to study the biocompatibility and toxicity of 2,4-Diisocyanato-1-methylcyclohexane-based materials in more detail, especially in vivo. Furthermore, the mechanism of action of 2,4-Diisocyanato-1-methylcyclohexane and its derivatives can be further elucidated to improve the efficiency and selectivity of the crosslinking reaction. Overall, 2,4-Diisocyanato-1-methylcyclohexane is a promising compound with a wide range of applications in scientific research and industrial production.

Métodos De Síntesis

2,4-Diisocyanato-1-methylcyclohexane can be synthesized by reacting 2,4-toluene diisocyanate with 1-methylcyclohexene in the presence of a catalyst such as stannous octoate. The reaction proceeds via a Diels-Alder cycloaddition mechanism to form 2,4-Diisocyanato-1-methylcyclohexane as the main product. The purity of 2,4-Diisocyanato-1-methylcyclohexane can be improved by distillation and recrystallization.

Propiedades

Número CAS |

10581-16-5 |

|---|---|

Nombre del producto |

2,4-Diisocyanato-1-methylcyclohexane |

Fórmula molecular |

C9H12N2O2 |

Peso molecular |

180.2 g/mol |

Nombre IUPAC |

2,4-diisocyanato-1-methylcyclohexane |

InChI |

InChI=1S/C9H12N2O2/c1-7-2-3-8(10-5-12)4-9(7)11-6-13/h7-9H,2-4H2,1H3 |

Clave InChI |

VZDIRINETBAVAV-UHFFFAOYSA-N |

SMILES |

CC1CCC(CC1N=C=O)N=C=O |

SMILES canónico |

CC1CCC(CC1N=C=O)N=C=O |

Otros números CAS |

10581-16-5 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(R)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanamine](/img/structure/B88268.png)

![7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole](/img/structure/B88291.png)